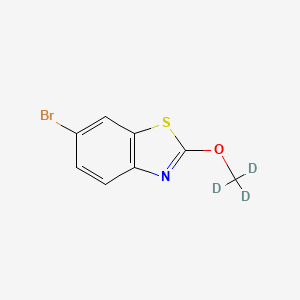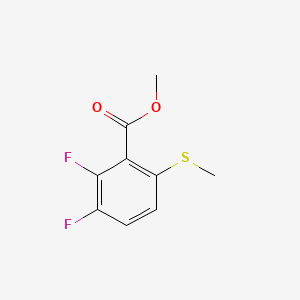
Methyl 2,3-difluoro-6-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-difluoro-6-(methylthio)benzoate is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-6-(methylthio)benzoate typically involves the introduction of fluorine atoms and a methylthio group onto a benzoate ester. One common method involves the reaction of a suitable benzoate precursor with fluorinating agents and methylthiolating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-difluoro-6-(methylthio)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
Methyl 2,3-difluoro-6-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique functional groups make it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved bioavailability and metabolic stability.
Propiedades
Fórmula molecular |
C9H8F2O2S |
|---|---|
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
methyl 2,3-difluoro-6-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9(12)7-6(14-2)4-3-5(10)8(7)11/h3-4H,1-2H3 |
Clave InChI |
YFCCUKMEUKNWIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
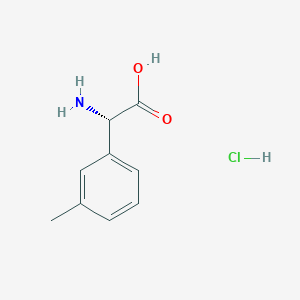
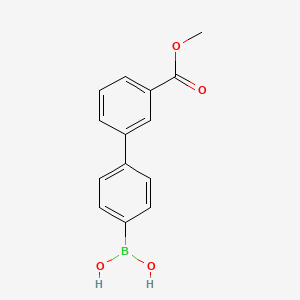

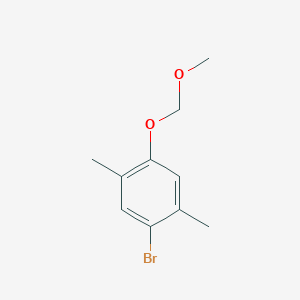

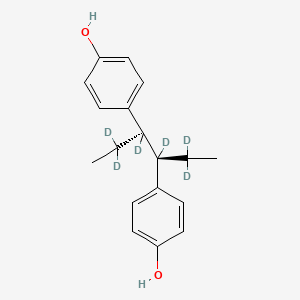
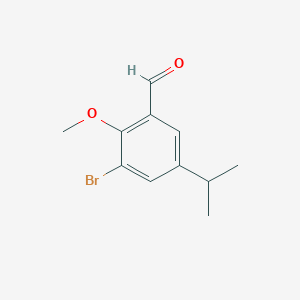
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
